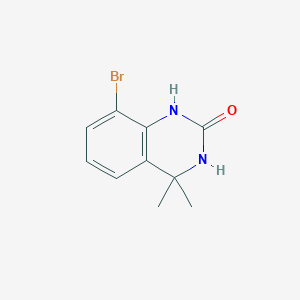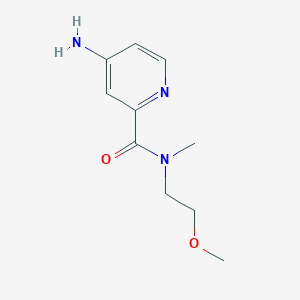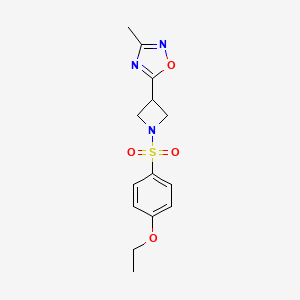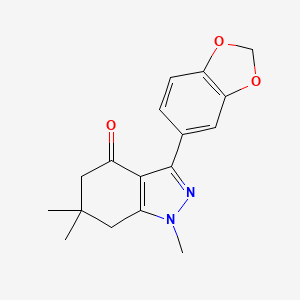![molecular formula C18H17N3O4 B2478397 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide CAS No. 2034462-59-2](/img/structure/B2478397.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, which are similar to your compound, has been achieved through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and highly dependent on the specific conditions and reagents used. Pyrrolopyrazine derivatives have been synthesized using a variety of methods, indicating that they can participate in a range of chemical reactions .
Applications De Recherche Scientifique
Photosensitive Materials
Compounds with benzoxazole and pyrrolopyridine units have been studied for their applications in photosensitive materials, such as photosensitive poly(benzoxazole) precursors. These materials exhibit sensitivity to light and can be used in the development of photoresists and other light-responsive materials (Ebara, Shibasaki, & Ueda, 2003).
Corrosion Inhibition
Schiff base compounds containing nitrogen, which can be structurally related to the pyrrolopyridine moiety, have been investigated as corrosion inhibitors for metals. These studies suggest that the introduction of nitrogen-containing heterocycles into a compound's structure can significantly enhance its ability to protect metals against corrosion (Leçe, Emregül, & Atakol, 2008).
Electronic Properties
Research into π-conjugated systems, including dithieno[3,2-b:2',3'-d]pyrrole oligomers, has highlighted the importance of such structures in modifying the electronic properties of compounds. These findings could be applicable to the design of new electronic materials, such as organic semiconductors or photovoltaic cells (Yassin, Leriche, & Roncali, 2010).
DNA Binding
Compounds with pyrrole-imidazole motifs have been studied for their ability to bind specifically to DNA sequences. This has implications for the development of novel therapeutics that target specific DNA sequences for gene regulation or as part of anticancer strategies (Liu & Kodadek, 2009).
Luminescence Sensitization
Research into compounds that can chelate lanthanide ions and sensitize their emission has applications in the development of new luminescent materials. These materials can be used in lighting, displays, and as markers in biological research (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Mécanisme D'action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one derivatives, have been reported to be allosteric modulators of the m4 muscarinic acetylcholine receptor .
Mode of Action
This binding can modulate the receptor’s response to its primary ligand, which in the case of the M4 muscarinic acetylcholine receptor, is acetylcholine .
Biochemical Pathways
Modulation of the m4 muscarinic acetylcholine receptor can influence various downstream signaling pathways, including those involving cyclic amp (camp), phospholipase c, and various ion channels .
Result of Action
As an allosteric modulator of the m4 muscarinic acetylcholine receptor, it could potentially influence cellular processes regulated by this receptor, such as neuronal excitability and neurotransmission .
Propriétés
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(25-13-6-3-2-4-7-13)16(22)20-10-11-21-17(23)14-8-5-9-19-15(14)18(21)24/h2-9,12H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXCKYKSSBCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=C(C1=O)N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2478316.png)
![N-cyclohexyl-2,4-dimethyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478320.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)


![1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2478328.png)


![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)

